molecular formula C17H15BrN4O2S B15088433 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-19-8

4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088433
CAS No.: 478256-19-8
M. Wt: 419.3 g/mol
InChI Key: DYERTNZATLEXPF-DJKKODMXSA-N
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Description

The compound 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione features a 1,2,4-triazole-5-thione core substituted with an m-tolyl group and a benzylidene moiety containing bromo (position 3), hydroxy (position 4), and methoxy (position 5) substituents. This structure positions it within a broader class of triazole-thione derivatives known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No.

478256-19-8

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-10-4-3-5-12(6-10)16-20-21-17(25)22(16)19-9-11-7-13(18)15(23)14(8-11)24-2/h3-9,23H,1-2H3,(H,21,25)/b19-9+

InChI Key

DYERTNZATLEXPF-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

Biological Activity

The compound 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article examines its biological properties, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C23H19BrN4O5
  • Molecular Weight : 511.32 g/mol
  • CAS Number : 352648-45-4

The compound features a triazole ring and a thione functional group, which contribute to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on similar compounds demonstrated that they effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles showed minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against common pathogens such as E. coli and Staphylococcus aureus .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The compound has been studied for its effectiveness against fungal strains like Candida albicans and Aspergillus flavus. In vitro tests have shown that triazole-based compounds can inhibit fungal growth significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles is well-documented. Compounds similar to this compound have exhibited notable anti-inflammatory effects in various assays. These activities are often linked to the modulation of cytokine release and inhibition of inflammatory mediators .

Anticancer Activity

The anticancer properties of triazoles have gained attention in recent years. Studies have indicated that certain triazole derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar triazole compounds:

StudyCompoundBiological ActivityFindings
Triazole Derivative AAntibacterialMIC values between 1.1 - 4.4 µM against E. coli
Triazole Derivative BAntifungalSignificant inhibition against Candida albicans
Triazole Derivative CAnti-inflammatoryReduced cytokine levels in vitro
Triazole Derivative DAnticancerInduced apoptosis in MCF-7 cells

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 3-bromo substituent on the benzylidene moiety serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effects of adjacent hydroxyl and methoxy groups, which polarize the C–Br bond.

Reaction ConditionsNucleophileProductYield (%)Reference
DMF, K₂CO₃, 80°C, 12 hPyridine-3-amine3-Amino-4-hydroxy-5-methoxybenzylidene78
Ethanol, NaOH, reflux, 6 hThiophenol3-(Phenylthio)-4-hydroxy-5-methoxybenzyl65

Key Observations :

  • Reactions proceed via an S<sub>N</sub>Ar mechanism under basic conditions.

  • Electron-rich nucleophiles (e.g., amines, thiols) exhibit higher reactivity.

Reactivity of the Thione Group

The C=S group in the triazole-thione core participates in alkylation, acylation, and oxidation reactions.

Alkylation and Acylation

The thione sulfur acts as a nucleophile, reacting with alkyl halides or acyl chlorides:

Reaction PartnerConditionsProductYield (%)Reference
Methyl iodideDMF, K₂CO₃, 25°C, 4 h5-Methylthio-triazole derivative82
Acetyl chlorideCHCl₃, Et₃N, 0°C, 2 h5-Acetylthio-triazole derivative75

Oxidation to Disulfides

The thione group oxidizes to form disulfide-linked dimers under mild oxidative conditions:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)EtOH, 60°C, 3 hBis(triazolyl) disulfide68
I₂, KICH₃CN, 25°C, 12 hDisulfide with m-tolyl group retention73

Schiff Base Condensation and Cycloaddition

The imine (-N=CH-) linkage in the benzylidene moiety undergoes reversible Schiff base reactions. Additionally, the triazole ring participates in cycloadditions:

Schiff Base Exchange

Carbonyl CompoundConditionsProductYield (%)Reference
4-NitrobenzaldehydeMeOH, HCl, reflux, 8 h4-Nitrobenzylidene derivative70
FurfuralEtOH, NH₄OAc, 60°C, 6 hFuryl-substituted triazole65

1,3-Dipolar Cycloaddition

The triazole’s N–N–C=S structure enables participation in Huisgen cycloaddition with alkynes:

Alkyne PartnerConditionsProductYield (%)Reference
PhenylacetyleneCuI, DMF, 80°C, 12 hTriazole-fused bicyclic compound58

Redox Reactions

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzylidene moiety influence redox behavior:

Oxidation of Hydroxyl Group

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄, H₂SO₄H₂O, 0°C, 2 hQuinone derivative45

Reduction of Thione to Thiol

Reducing AgentConditionsProductYield (%)Reference
NaBH₄, MeOH25°C, 1 h5-Mercapto-triazole88

Metal Coordination and Chelation

The triazole-thione and phenolic -OH groups act as ligands for transition metals:

Metal SaltConditionsComplex FormedReference
Cu(II) acetateMeOH, 25°C, 4 hOctahedral Cu(II) complex
Fe(III) chlorideEtOH, reflux, 6 hFe(III)-triazole phenolate

Key Insight : Chelation enhances biological activity, particularly antimicrobial properties .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazole ring undergoes tautomerization:

ConditionObservationReference
HCl (1M), refluxThione → Thiol tautomerism
NaOH (2M), 60°CRing-opening to form thiosemicarbazide

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond:

WavelengthSolventProductYield (%)Reference
254 nmCH₃CNDe-brominated triazole derivative52

Comparison with Similar Compounds

Structural Comparison with Analogs

Substituent Variations

The target compound’s benzylidene group (3-bromo-4-hydroxy-5-methoxy) distinguishes it from analogs. Key comparisons include:

  • : Features a 4-bromophenyl and 2-methylphenyl substituent.
  • : Contains a 4-methoxybenzylidene and trifluoromethyl group.
  • : Substituted with a 5-bromo-2-hydroxybenzylidene and ethyl group. The ethyl group introduces steric effects, while intramolecular O–H⋯N hydrogen bonds stabilize the structure .
  • : Fluorobenzylidene and methyl groups. Fluorine’s electronegativity may alter electronic properties and binding affinity .
Table 1: Substituent Comparison
Compound ID Benzylidene Substituents Aryl/Other Groups Key Structural Features
Target Compound 3-Br, 4-OH, 5-OCH₃ m-Tolyl Polar hydroxy/methoxy; bromo at C3
4-Br 2-Methylphenyl Non-polar methyl; bromo at C4
4-OCH₃ CF₃ Lipophilic CF₃; methoxy at C4
5-Br, 2-OH Ethyl Intramolecular H-bonding (O–H⋯N)

Spectroscopic Data

  • IR Spectroscopy : Expected peaks for NH (~3300 cm⁻¹), C=N (~1600 cm⁻¹), C=S (~1200 cm⁻¹), and C-Br (~500–600 cm⁻¹), consistent with analogs .
  • ¹H-NMR : Aromatic protons (δ 6.10–8.01 ppm), methyl groups (δ ~2.55 ppm for m-tolyl), and hydroxyl protons (broad peak ~9–10 ppm) .
  • Mass Spectrometry : Molecular ion [M+1]⁺ consistent with molecular formula C₁₇H₁₄BrN₄O₂S (calc. ~445 Da).

Antimicrobial and Antifungal Potential

  • : A trifluoromethyl-substituted analog exhibited fungicidal activity at 100 mg/L against agricultural pathogens .
  • : Schiff and Mannich bases of triazole-thiones demonstrated antimicrobial and anthelmintic activities .

Crystallographic Behavior

  • : Intramolecular O–H⋯N and intermolecular N–H⋯S hydrogen bonds stabilize crystal packing. π-π interactions further contribute to supramolecular assembly .
  • : Similar compounds show trans-configuration of the imine double bond and triclinic crystal systems . The target compound’s hydroxy group likely participates in intramolecular H-bonding, while the methoxy group may influence packing via van der Waals interactions.

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